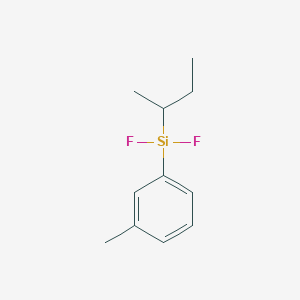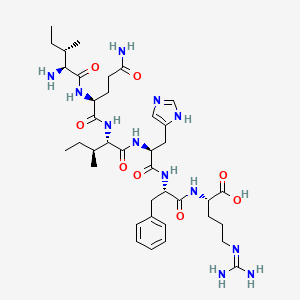![molecular formula C23H16O2 B14181947 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one CAS No. 917894-75-8](/img/structure/B14181947.png)
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a naphthalene ring fused to a pyran ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one typically involves multi-step organic reactions. One common method involves the cyclization of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and the use of catalysts like triethylamine can improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of photochromic materials and dyes.
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes like cytochrome P450, affecting their activity. The compound’s photochromic properties are due to the reversible cleavage of the C-O bond in the pyran ring upon exposure to UV light, leading to a change in its structure and color .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthopyran derivatives: Compounds like 13-butyl-6,7-dimethoxy-3,3-bis(6-methoxybiphenyl-3-yl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol.
Chromeno[2,3-b]pyridine derivatives: Compounds like 5-[naphthalen-1(2)-yl]-5H-chromeno[2,3-b]pyridine.
Uniqueness
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is unique due to its specific structural arrangement, which imparts distinct photochromic properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
917894-75-8 |
|---|---|
Formule moléculaire |
C23H16O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-naphthalen-1-yl-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C23H16O2/c24-23-21-14-16-7-2-4-10-18(16)22(20(21)12-13-25-23)19-11-5-8-15-6-1-3-9-17(15)19/h1-11,14H,12-13H2 |
Clé InChI |
FWAVSAVWZRYZBD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=CC3=CC=CC=C3C(=C21)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
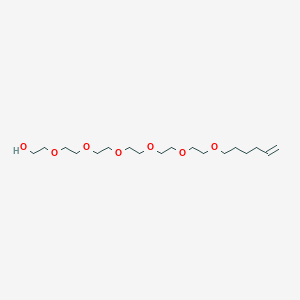
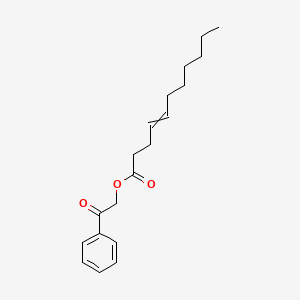
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
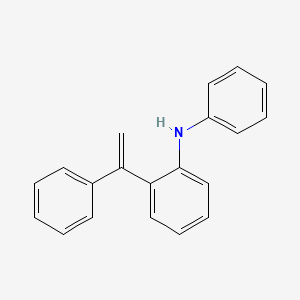
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
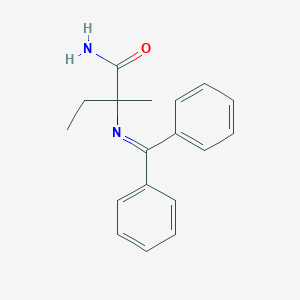
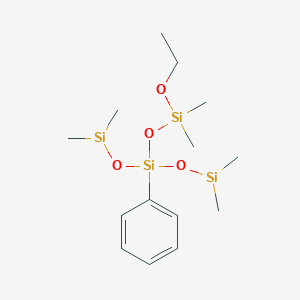
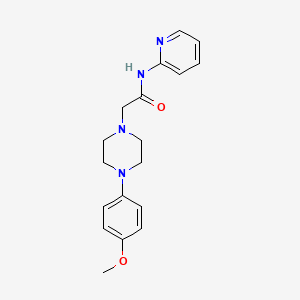

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

